molecular formula C9H20N2 B1267179 Dimethyl-(2-piperidin-2-yl-ethyl)-amine CAS No. 60717-49-9

Dimethyl-(2-piperidin-2-yl-ethyl)-amine

Cat. No. B1267179
CAS RN: 60717-49-9
M. Wt: 156.27 g/mol
InChI Key: VQWPLEFSACXKNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dimethyl-(2-piperidin-2-yl-ethyl)-amine and related compounds often involves complex reactions that are meticulously designed to achieve high yields and selectivity. For instance, tert-butanesulfinamide has been extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives, providing access to structurally diverse piperidines and other N-heterocycles, which are crucial in the synthesis of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of Dimethyl-(2-piperidin-2-yl-ethyl)-amine is characterized by its unique arrangement of atoms, which determines its chemical reactivity and interaction with other molecules. Studies on compounds like N,N-dimethylenamino ketones showcase the chemical reactivity and potential utility of such structures as synthons for various heterocycles, indicating the structural versatility and reactivity of Dimethyl-(2-piperidin-2-yl-ethyl)-amine analogs (Gaber et al., 2017).

Chemical Reactions and Properties

Dimethyl-(2-piperidin-2-yl-ethyl)-amine participates in a variety of chemical reactions, contributing to its significant role in synthetic chemistry. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen illustrates the compound's involvement in key reactions forming C-N bonds, a fundamental process in constructing complex organic molecules (Irrgang & Kempe, 2020).

Physical Properties Analysis

The physical properties of Dimethyl-(2-piperidin-2-yl-ethyl)-amine, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical reactions. While specific studies on this compound's physical properties are limited, the analysis of related compounds provides insights into understanding its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of Dimethyl-(2-piperidin-2-yl-ethyl)-amine, including its reactivity, stability, and interactions with other chemical species, are of great interest. For example, amine-functionalized metal–organic frameworks highlight the utility of amino functionalities in enhancing interactions with gases like CO2, suggesting potential applications of Dimethyl-(2-piperidin-2-yl-ethyl)-amine in areas such as gas capture and sequestration (Lin et al., 2016).

Scientific Research Applications

  • N- (2-Piperidin-2-yl-ethyl)-methanesulfonamide : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein expression, the study of protein-protein interactions, and the identification of novel drug targets.

  • Dimethyl(2-(piperidin-2-yl)ethyl)phosphine oxide hydrochloride : While the specific applications of this compound are not detailed, it’s likely used in chemical studies given its complex structure . It could be used in reactions as a reagent or catalyst, or in the synthesis of other complex molecules.

  • N,2-dimethyl-N-[2-(piperidin-2-yl)ethyl]pentanamide : This compound is likely used in chemical research, given its complex structure . Similar to the previous compound, it could be used in various chemical reactions or in the synthesis of other molecules .

  • 2-Methoxy-N- (2-piperidin-2-yl-ethyl)-acetamide hydrochloride : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein expression, the study of protein-protein interactions, and the identification of novel drug targets.

  • N- (2-piperidin-2-ylethyl)acetamide : This compound is also used in proteomics research . Similar to the previous compound, it could be used in various chemical reactions or in the synthesis of other molecules .

  • N- (2-Piperidin-2-yl-ethyl)-benzamide hydrochloride : While the specific applications of this compound are not detailed, it’s likely used in proteomics research given its complex structure .

properties

IUPAC Name

N,N-dimethyl-2-piperidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWPLEFSACXKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304571
Record name 2-(2-Dimethylaminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(2-piperidin-2-yl-ethyl)-amine

CAS RN

60717-49-9
Record name 60717-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Dimethylaminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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